molecular formula C20H29N5O5 B15193593 1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid CAS No. 85930-02-5

1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid

Cat. No.: B15193593
CAS No.: 85930-02-5
M. Wt: 419.5 g/mol
InChI Key: FCCLYBXJIOXPII-UHFFFAOYSA-N
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Description

1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a complex organic compound that features a unique imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of piperidine with imidazo[4,5-b]pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one is unique due to its combination of imidazo[4,5-b]pyridine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

85930-02-5

Molecular Formula

C20H29N5O5

Molecular Weight

419.5 g/mol

IUPAC Name

1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid

InChI

InChI=1S/C18H27N5O.C2H2O4/c24-18-22(14-20-10-3-1-4-11-20)16-8-7-9-19-17(16)23(18)15-21-12-5-2-6-13-21;3-1(4)2(5)6/h7-9H,1-6,10-15H2;(H,3,4)(H,5,6)

InChI Key

FCCLYBXJIOXPII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=C(N=CC=C3)N(C2=O)CN4CCCCC4.C(=O)(C(=O)O)O

Origin of Product

United States

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